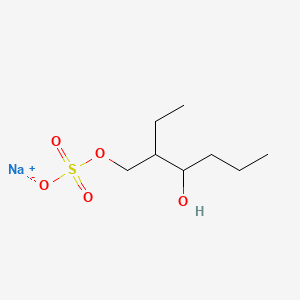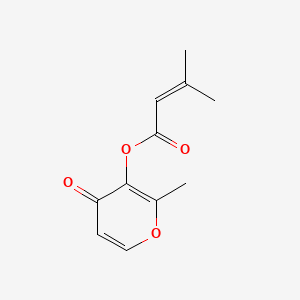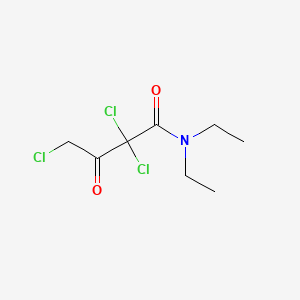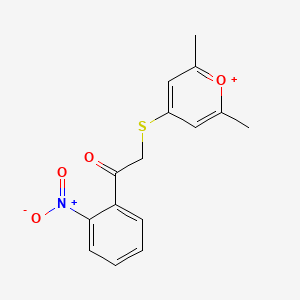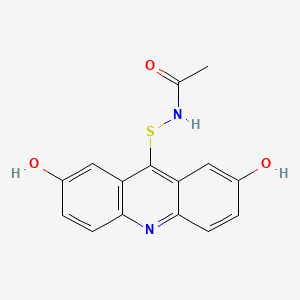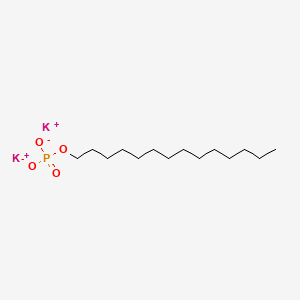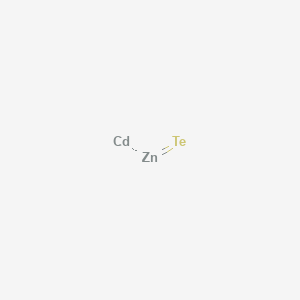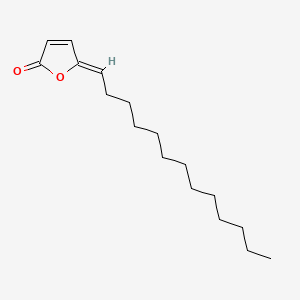
(Z)-5-Tridecylidenefuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Tridecylidenefuran-2(5H)-one: is an organic compound characterized by a furan ring with a tridecylidene substituent. This compound is notable for its unique structure, which includes a long alkyl chain and a furan ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Tridecylidenefuran-2(5H)-one typically involves the reaction of a furan derivative with a tridecylidene precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the furan derivative reacts with a tridecylidene aldehyde in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-5-Tridecylidenefuran-2(5H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, varying temperatures and solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-5-Tridecylidenefuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable compound for research in organic synthesis.
Biology: The compound has potential applications in biological studies, particularly in the investigation of its interactions with biological molecules. Its structure may allow it to interact with proteins, enzymes, or other biomolecules, providing insights into its biological activity and potential therapeutic uses.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Studies may focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent, depending on its interactions with biological targets.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers or surfactants. Its unique structure may impart desirable properties to these materials, making it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-5-Tridecylidenefuran-2(5H)-one involves its interaction with specific molecular targets. The furan ring and the long alkyl chain allow the compound to interact with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparación Con Compuestos Similares
(Z)-5-Decylidenefuran-2(5H)-one: Similar structure with a shorter alkyl chain.
(Z)-5-Nonylidenefuran-2(5H)-one: Another similar compound with an even shorter alkyl chain.
(Z)-5-Hexylidenefuran-2(5H)-one: A compound with a significantly shorter alkyl chain.
Uniqueness: The uniqueness of (Z)-5-Tridecylidenefuran-2(5H)-one lies in its long tridecylidene chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
77085-65-5 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(5Z)-5-tridecylidenefuran-2-one |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13- |
Clave InChI |
UQSPNCHPSSEQIM-SSZFMOIBSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C\1/C=CC(=O)O1 |
SMILES canónico |
CCCCCCCCCCCCC=C1C=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





